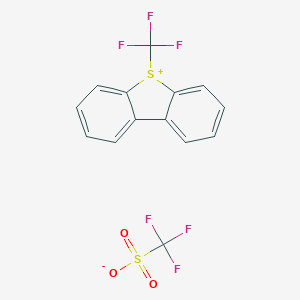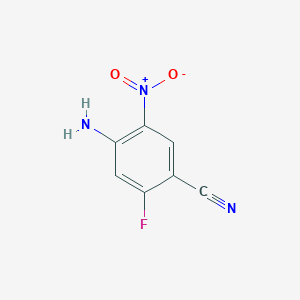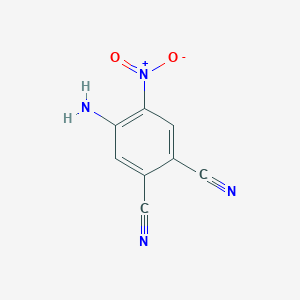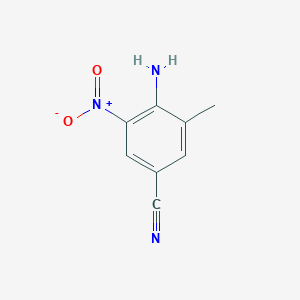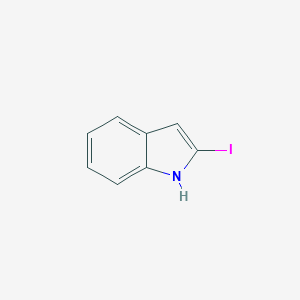
2-iodo-1H-indole
Overview
Description
2-Iodo-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole nucleus is a prevalent structure in various bioactive molecules, making it a crucial scaffold in medicinal chemistry
Mechanism of Action
Target of Action
2-Iodo-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets, leading to changes that contribute to these effects.
Biochemical Pathways
Indole derivatives are known to influence various biological pathways due to their broad-spectrum biological activities
Result of Action
Given the wide range of biological activities of indole derivatives , it can be inferred that this compound may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-1H-indole typically involves the iodination of indole. One common method is the electrophilic aromatic substitution reaction, where indole reacts with iodine in the presence of an oxidizing agent such as potassium iodate or iodine monochloride. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the iodonium ion, which then substitutes the hydrogen atom at the second position of the indole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same principles as laboratory synthesis but is optimized for large-scale production, including precise control of reaction conditions and the use of automated systems to handle reagents and products efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different functionalized indole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Cross-Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands and bases, are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for use in pharmaceuticals and other applications.
Scientific Research Applications
2-Iodo-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It is used in the study of indole-based signaling pathways and as a probe to investigate biological processes involving indole derivatives.
Medicine: The compound is a precursor in the synthesis of drugs with anticancer, antiviral, and anti-inflammatory properties.
Industry: It is employed in the production of dyes, pigments, and other materials that require indole derivatives as building blocks.
Comparison with Similar Compounds
2-Bromo-1H-indole: Similar to 2-iodo-1H-indole but with a bromine atom instead of iodine. It is less reactive due to the lower atomic radius and electronegativity of bromine compared to iodine.
2-Chloro-1H-indole: Contains a chlorine atom, making it even less reactive than the bromo and iodo derivatives.
1H-Indole: The parent compound without any halogen substitution. It is less reactive but serves as the foundation for synthesizing various substituted indoles.
Uniqueness: this compound is unique due to the presence of the iodine atom, which significantly enhances its reactivity and versatility in synthetic applications. The larger atomic size and higher electronegativity of iodine compared to other halogens make it a valuable intermediate for introducing various functional groups into the indole ring.
Properties
IUPAC Name |
2-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIHHIRJUPXETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456264 | |
| Record name | 2-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26340-49-8 | |
| Record name | 2-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions have been explored using 2-iodo-1H-indole as a starting material for the synthesis of complex molecules?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing indole-containing natural products and pharmaceutical compounds. The provided research highlights its use in palladium-catalyzed reactions [] and nickel/photoredox-catalyzed reactions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
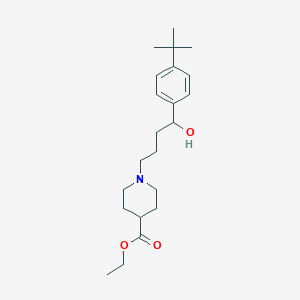

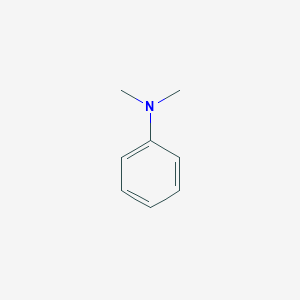


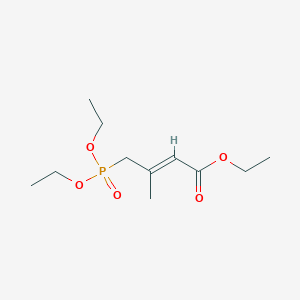

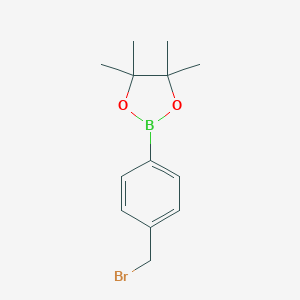
![Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-](/img/structure/B42422.png)
